1-(Pyridin-2-ylmethyl)cyclobutane-1-carbaldehyde is an organic compound characterized by a cyclobutane ring substituted with a pyridin-2-ylmethyl group and a carbaldehyde functional group. This compound belongs to a class of molecules that exhibit potential biological activity, making it of interest in medicinal chemistry and materials science.
The compound can be synthesized through various chemical methods, typically involving the reaction of pyridine derivatives with cyclobutane intermediates, followed by the introduction of the carbaldehyde group. The specific synthetic routes may vary, depending on the desired yield and purity.
1-(Pyridin-2-ylmethyl)cyclobutane-1-carbaldehyde is classified as an aldehyde and a heterocyclic compound due to the presence of the pyridine ring. Its structure suggests potential applications in pharmaceuticals and fine chemicals.
The synthesis of 1-(Pyridin-2-ylmethyl)cyclobutane-1-carbaldehyde typically involves several key steps:
The synthesis may utilize various reagents and conditions, including:
The molecular structure of 1-(Pyridin-2-ylmethyl)cyclobutane-1-carbaldehyde can be represented as follows:
The structural features include:
1-(Pyridin-2-ylmethyl)cyclobutane-1-carbaldehyde can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 1-(Pyridin-2-ylmethyl)cyclobutane-1-carbaldehyde involves its interaction with biological targets, such as enzymes or receptors. The pyridine ring can engage in hydrogen bonding or coordinate with metal ions, while the aldehyde group may participate in nucleophilic addition reactions. These interactions could modulate enzyme activity or influence biochemical pathways relevant to therapeutic effects.
1-(Pyridin-2-ylmethyl)cyclobutane-1-carbaldehyde exhibits several notable physical properties:
Key chemical properties include:
1-(Pyridin-2-ylmethyl)cyclobutane-1-carbaldehyde has numerous applications in scientific research:
The molecular architecture of 1-(pyridin-2-ylmethyl)cyclobutane-1-carbaldehyde confers distinctive advantages for rational drug design:
Ring Strain and Conformational Effects: The cyclobutane ring introduces ~26 kcal/mol ring strain, inducing bond angle distortion that enhances reactivity and influences pendant group orientation. This strain promotes geminal distortion at the carbaldehyde attachment point, potentially favoring specific binding conformations inaccessible to larger rings [3]. Compared to cyclohexane analogues, cyclobutane-containing compounds demonstrate reduced lipophilicity (ΔlogP ≈ -0.5), improving solubility [3].
Vector-Specific Substituent Display: The quaternary carbon center creates defined exit vectors for the pyridinemethyl and aldehyde groups. This spatial arrangement enables simultaneous engagement of divergent binding pockets—a key requirement for allosteric modulators or bifunctional degraders. The methylene linker between cyclobutane and pyridine introduces torsional flexibility, mitigating excessive rigidity [1] [9].
Multifunctional Reactivity: The aldehyde group serves as a synthetic linchpin for:
Oxidative transformations to carboxylic acids [1]
Dual Hydrogen Bonding Capacity: The pyridine nitrogen (δ⁻) acts as a hydrogen bond acceptor, while the polarized C–H bond α-to the aldehyde (δ⁺) can engage in non-classical hydrogen bonds—a feature exploited in kinase inhibitor design for hinge region binding mimicry [3].
Table 1: Structural Comparison of Related Cyclobutane-Pyridine Hybrids
Compound Name | CAS Number | Molecular Formula | Key Structural Difference | |
---|---|---|---|---|
1-(Pyridin-2-ylmethyl)cyclobutane-1-carbaldehyde | 1934395-78-4 | C₁₁H₁₃NO | Pyridine attached via methylene linker | |
1-(Pyridin-2-yl)cyclobutane-1-carbaldehyde | Discontinued | C₁₀H₁₁NO | Direct pyridine-cyclobutane attachment | [2] [8] |
1-[(Pyridin-4-yl)methyl]cyclobutane-1-carbaldehyde | 1936082-86-8 | C₁₁H₁₃NO | Pyridin-4-yl regioisomer | [9] |
The strategic incorporation of cyclobutane scaffolds into drug candidates has accelerated dramatically since the 2010s, driven by advances in synthetic methodologies and recognition of their physicochemical advantages:
Early Limitations and Synthetic Advances: Prior to 2000, cyclobutane rings were underrepresented in medicinal chemistry due to perceived synthetic inaccessibility. The development of photocycloadditions, strain-release [2+2] cyclizations, and transition-metal-catalyzed cyclobutanations enabled efficient construction of polysubstituted derivatives. These methods facilitated the synthesis of complex hybrids like 1-(pyridin-2-ylmethyl)cyclobutane-1-carbaldehyde [3]. Commercial availability (though currently limited) of this scaffold (e.g., BLD Pharm) reflects matured synthetic routes [1] [9].
Physicochemical Property Optimization: Cyclobutanes gained prominence as "molecular editors" to modulate key drug properties:
Stereochemical Complexity: Chiral quaternary centers enable exploration of diastereoselective binding [3]
Targeted Applications in Drug Discovery:
Table 2: Key Historical Developments Enabling Cyclobutane Hybrid Utilization
Timeframe | Development | Impact on Scaffold Design | |
---|---|---|---|
Pre-2000 | Limited synthetic access to substituted cyclobutanes | Scaffolds considered "exotic" and impractical | |
2000–2010 | Advent of practical [2+2] cycloadditions | Enabled synthesis of 1,3-disubstituted cycles | [3] |
2010–Present | Recognition of Fsp³ benefits in lead optimization | Cyclobutanes used as phenyl/isopropyl bioisosteres | [3] |
2015–Present | Commercial availability of building blocks | Facilitated exploration (e.g., 1934395-78-4) | [1] [9] |
2020–Present | Domain-selective epigenetic probe development | Cyclobutanes in BRD4 inhibitors (e.g., GSK023) | [7] |
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 207740-41-8